3-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 3-methoxybenzaldehyde with 4-chloro-1-phthalazinylhydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde (vanillin):
3-Chloro-4-methoxybenzaldehyde: This compound is similar in structure and is used in various chemical reactions and research applications.
Uniqueness
3-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C16H13ClN4O |
---|---|
Molecular Weight |
312.75 g/mol |
IUPAC Name |
4-chloro-N-[(E)-(3-methoxyphenyl)methylideneamino]phthalazin-1-amine |
InChI |
InChI=1S/C16H13ClN4O/c1-22-12-6-4-5-11(9-12)10-18-20-16-14-8-3-2-7-13(14)15(17)19-21-16/h2-10H,1H3,(H,20,21)/b18-10+ |
InChI Key |
ZINHQJSMNLUJAS-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
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